molecular formula C11H12Cl2N2O B1400117 N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide CAS No. 403478-75-1

N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide

Cat. No. B1400117
M. Wt: 259.13 g/mol
InChI Key: FDRLIAIMJGFERI-UHFFFAOYSA-N
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Description

“N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This ring is a cyclic secondary amine and is also classified as a saturated heterocycle .

Scientific Research Applications

1. Synthesis and Chemical Properties

N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide and its derivatives are involved in various synthesis processes. For example, the synthesis of pyrrolidin-5-one-2-carboxamides has been developed using a one-pot Ugi reaction followed by regioselective cyclization, demonstrating the compound's role in facilitating complex chemical reactions (Shahriari et al., 2022).

2. Application in Asymmetric Synthesis

These compounds have applications in asymmetric synthesis, such as the synthesis of new chiral auxiliaries for the stereoselective synthesis of α-amino acids, highlighting their importance in producing enantiomerically pure compounds (Belokon’ et al., 2002).

3. Development of Antimicrobial Agents

Research indicates the potential of pyrrolidine-2-carboxamide derivatives in antimicrobial applications. A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, related to pyrrolidine-2-carboxamide, showed significant antimicrobial activity, comparable to reference antibiotic drugs (Al-Omar & Amr, 2010).

4. Complexation with Metals

Pyrrolidine-2-carboxamide derivatives are used in complexation with metals. For example, new pyridine dicarboxamide ligands have been synthesized and their complexation with copper(II) has been studied, indicating potential applications in coordination chemistry (Jain et al., 2004).

5. Therapeutic Potential in Cancer Treatment

A study on a derivative of pyrrolidine-2-carboxamide explored its effects on cell viability and apoptosis in hepatocellular carcinoma cells, suggesting potential therapeutic applications in cancer treatment (Ramezani et al., 2017).

6. Role in Molecular Docking and Pharmacology

The molecular interaction and binding modes of pyrrolidine-2-carboxamide derivatives with receptors have been studied, highlighting their significance in pharmacological research and drug design (Shim et al., 2002).

properties

IUPAC Name

N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-7-3-1-4-8(13)10(7)15-11(16)9-5-2-6-14-9/h1,3-4,9,14H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRLIAIMJGFERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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